molecular formula C12H14N2 B13935241 3,3-Dimethyl-2,2-bipyridine

3,3-Dimethyl-2,2-bipyridine

Cat. No.: B13935241
M. Wt: 186.25 g/mol
InChI Key: YMJYQJAUSBXKNN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,2-bipyridine is a derivative of bipyridine, characterized by the presence of two methyl groups at the 3 and 3’ positions of the bipyridine structure. This compound is widely used in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,2-bipyridine typically involves the oxidative homocoupling of 3-methylpyridine. One common method includes the use of a chiral pyridine N-oxide as a starting material, which undergoes an O2-mediated oxidative homocoupling reaction to yield the desired product with high stereoselectivity .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidative coupling reactions. These methods are optimized to ensure high yields and purity of the final product. The use of nickel or palladium catalysts is common in these processes to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,2-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding bipyridine derivatives.

    Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted bipyridines, bipyridine N-oxides, and reduced bipyridine derivatives .

Scientific Research Applications

3,3-Dimethyl-2,2-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,2-bipyridine primarily involves its ability to chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets include metal centers in enzymes and other catalytic systems, where the bipyridine ligand enhances the reactivity and selectivity of the metal ion .

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the methyl groups, making it less sterically hindered and more flexible in forming complexes.

    4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at the 4 and 4’ positions, affecting its coordination properties.

    6,6’-Dimethyl-2,2’-bipyridine: Methyl groups at the 6 and 6’ positions, leading to different steric and electronic effects.

Uniqueness: 3,3-Dimethyl-2,2-bipyridine is unique due to the specific positioning of the methyl groups, which introduces steric hindrance and affects the electronic properties of the ligand. This makes it particularly useful in forming highly selective and stable metal complexes, distinguishing it from other bipyridine derivatives .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,3-dimethyl-2-pyridin-2-yl-4H-pyridine

InChI

InChI=1S/C12H14N2/c1-12(2)7-5-9-14-11(12)10-6-3-4-8-13-10/h3-6,8-9H,7H2,1-2H3

InChI Key

YMJYQJAUSBXKNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CN=C1C2=CC=CC=N2)C

Origin of Product

United States

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